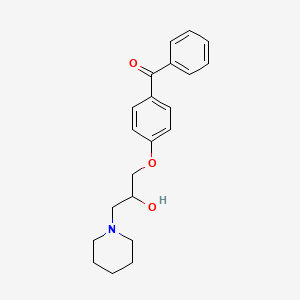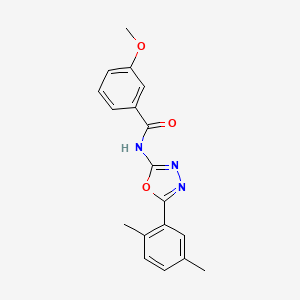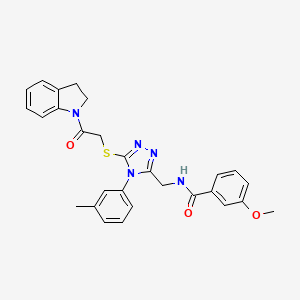
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138256-24-1. It has a molecular weight of 227.69 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold . For example, addition of benzotriazole to the reaction mixture stabilizes the tetrahydroquinoline system by substitution with the benzotriazol-l-yl or 2-yl moiety of the hydroxy group .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c1-7-6-9 (11 (13)14)8-4-2-3-5-10 (8)12-7;/h6H,2-5H2,1H3, (H,13,14);1H . This indicates that the compound has a tetrahydroquinoline core with a carboxylic acid group at the 4-position and a methyl group at the 2-position .科学的研究の応用
Synthesis and Structural Characterization
Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Research has led to the synthesis of various derivatives of tetrahydroisoquinoline carboxylic acid, including its hydrochloride of methyl ester and N-acetyl derivative, characterized by elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction. This foundational work supports further exploration of tetrahydroquinoline compounds in scientific research (Jansa, Macháček, & Bertolasi, 2006).
Biological Activity Studies
NMDA Receptor Antagonists : A study on 2-Carboxytetrahydroquinolines derived from kynurenic acid revealed their role as in vitro antagonists at the glycine site on the NMDA receptor. These findings suggest potential applications in neurological research and drug development targeting the NMDA receptor (Carling et al., 1992).
Antioxidant Properties : The synthesis of N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) demonstrated high electron-donating activity and excellent antioxidant properties. Such compounds could have implications for research into oxidative stress and its biological effects (Kawashima et al., 1979).
Chemical Interaction and Mechanisms
Hydrogen Bonded Supramolecular Framework : Studies on 2-methylquinoline and its interactions with various carboxylic acids through hydrogen bonds have advanced our understanding of the structural and chemical properties of quinoline derivatives. These insights can inform the design of new materials and pharmaceuticals by exploiting weak intermolecular interactions (Jin et al., 2012).
Safety and Hazards
作用機序
Target of Action
Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives, in general, are known to participate in both electrophilic and nucleophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
特性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFANODIKQIMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
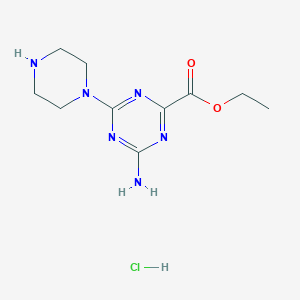

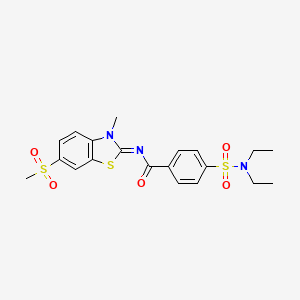
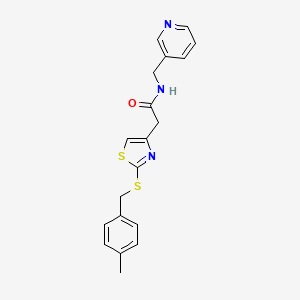
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)
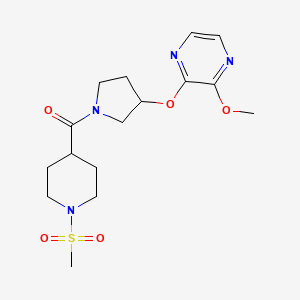
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
